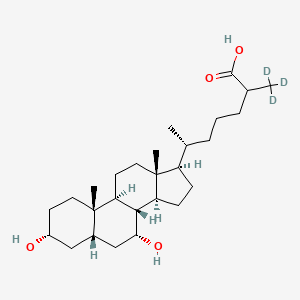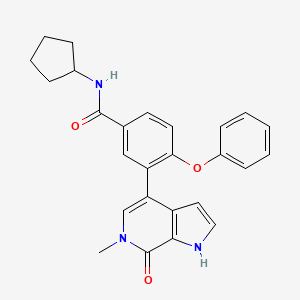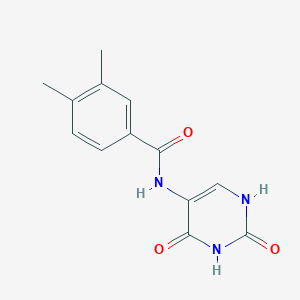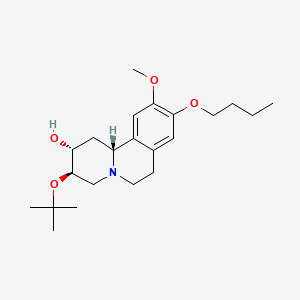
Lsd1-UM-109
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lsd1-UM-109 is a highly potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and dimethylated lysine residues on histone proteins, particularly histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This demethylation process plays a crucial role in regulating gene expression and is implicated in various biological processes, including cell differentiation, proliferation, and tumorigenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lsd1-UM-109 involves the design and optimization of pyrrolo[2,3-c]pyridine derivatives. One of the key steps in the synthesis is the formation of the pyrrolo[2,3-c]pyridine core, which can be achieved through a series of cyclization reactions. The reaction conditions typically involve the use of appropriate catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions: Lsd1-UM-109 primarily undergoes interactions with its target enzyme, LSD1, through reversible binding. This interaction inhibits the demethylase activity of LSD1, leading to changes in histone methylation patterns and subsequent gene expression .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including pyridine derivatives, catalysts, and solvents. The reaction conditions are carefully controlled to ensure the formation of the desired product with high specificity and minimal side reactions .
Major Products Formed: The major product formed from the synthesis of this compound is the pyrrolo[2,3-c]pyridine derivative, which exhibits potent inhibitory activity against LSD1. This compound can be further purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Aplicaciones Científicas De Investigación
Lsd1-UM-109 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of histone demethylation and gene regulation. In biology, it is employed to investigate the role of LSD1 in various cellular processes, including cell differentiation and proliferation .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers, such as acute myeloid leukemia and small-cell lung cancer. Its ability to inhibit LSD1 activity makes it a promising candidate for targeted cancer therapy . Additionally, this compound is used in drug discovery and development to identify and optimize new LSD1 inhibitors with improved efficacy and safety profiles .
Mecanismo De Acción
Lsd1-UM-109 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to changes in chromatin structure and gene expression . The molecular targets of this compound include histone proteins and non-histone substrates, such as p53, DNMT1, and STAT3, which play critical roles in regulating gene expression and cellular functions .
Comparación Con Compuestos Similares
Lsd1-UM-109 is one of several LSD1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include tranylcypromine, iadademstat (ORY-1001), bomedemstat (IMG-7289), GSK-2879552, INCB059872, JBI-802, and Phenelzine . These compounds can be grouped into covalent and non-covalent inhibitors based on their binding mechanisms .
Compared to other LSD1 inhibitors, this compound is unique due to its reversible binding and high potency. It exhibits an IC50 value of 3.1 nM, making it one of the most potent LSD1 inhibitors available . Additionally, its reversible binding mechanism reduces the risk of off-target effects and toxicity, making it a promising candidate for further development and clinical applications .
Propiedades
Fórmula molecular |
C29H27FN6 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
2-fluoro-4-[5-(1-methylindazol-5-yl)-1-[(4-methylpiperidin-4-yl)methyl]pyrrolo[2,3-c]pyridin-4-yl]benzonitrile |
InChI |
InChI=1S/C29H27FN6/c1-29(8-10-32-11-9-29)18-36-12-7-23-26(36)17-33-28(20-5-6-25-22(13-20)16-34-35(25)2)27(23)19-3-4-21(15-31)24(30)14-19/h3-7,12-14,16-17,32H,8-11,18H2,1-2H3 |
Clave InChI |
PFIZMWHCYFWQEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC1)CN2C=CC3=C(C(=NC=C32)C4=CC5=C(C=C4)N(N=C5)C)C6=CC(=C(C=C6)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


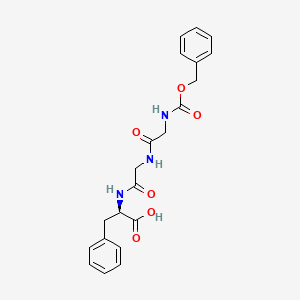
![disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372988.png)
![5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)
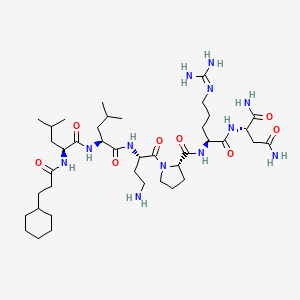
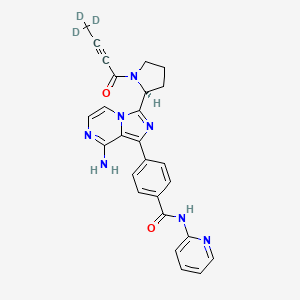

![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
